

Tert-Butyl 2-(methylamino)ethylcarbamate: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *tert*-Butyl 2-(methylamino)ethylcarbamate

Cat. No.: B043528

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **tert-butyl 2-(methylamino)ethylcarbamate**. This document provides a detailed overview of its chemical structure, IUPAC name, synthesis protocols, and critical applications in the pharmaceutical industry.

Core Chemical Identity

IUPAC Name: *tert*-butyl N-[2-(methylamino)ethyl]carbamate[1]

Synonyms: N-(*tert*-Butoxycarbonyl)-N'-methylethylenediamine[1][2][3]

CAS Number: 122734-32-1[1][4]

Molecular Formula: C₈H₁₈N₂O₂[4][5][6]

Molecular Weight: 174.24 g/mol [4][5][6]

The structure of **tert-butyl 2-(methylamino)ethylcarbamate** is characterized by a *tert*-butoxycarbonyl (Boc) group attached to the primary amine of N-methylethylenediamine. This Boc protecting group is pivotal, as it allows for selective reactions on the secondary amine, making it an invaluable intermediate in multi-step organic synthesis.[2][7]

Caption: Chemical structure of **tert-Butyl 2-(methylamino)ethylcarbamate**.

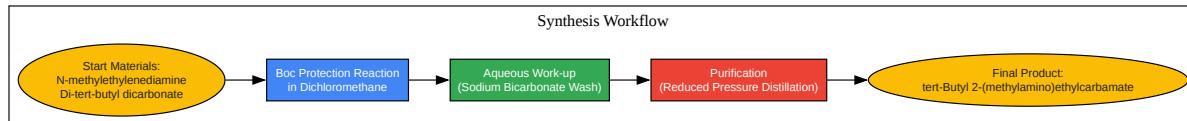
Synthesis Protocols and Methodologies

Several synthetic routes for **tert-butyl 2-(methylamino)ethylcarbamate** have been established. A common and efficient method involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc anhydride). This approach offers high yields and is suitable for large-scale production.

Detailed Step-by-Step Methodology:

- **Reaction Setup:** Dissolve N-methylethylenediamine in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.
- **Boc Protection:** Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature. The reaction is typically stirred for several hours.
- **Work-up:** After the reaction is complete, the mixture is washed with an aqueous solution, such as sodium bicarbonate, to remove any unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure.
- **Purification:** The resulting crude product can be purified by distillation under reduced pressure to yield the final product as a colorless oil.^[8]

An alternative synthesis method involves the reduction of N-tert-butyloxycarbonyl-1,2-ethylenediamine and polyformaldehyde, followed by a reduction reaction with sodium borohydride.^{[8][9]} This method is advantageous as it avoids the use of costly precious metal catalysts.^[8]



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Caption: General workflow for the synthesis of **tert-Butyl 2-(methylamino)ethylcarbamate**.

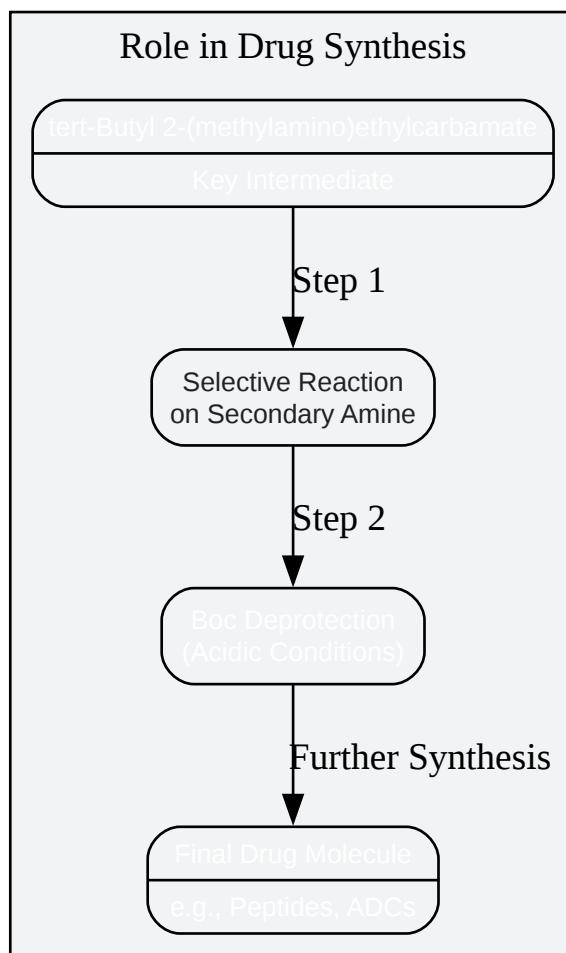
Applications in Drug Development

The unique structural features of **tert-butyl 2-(methylamino)ethylcarbamate** make it a versatile building block in the synthesis of pharmaceuticals.

Key Applications:

- Peptide Synthesis: It is utilized in the synthesis of peptides and peptidomimetics, which are important in various therapeutic areas.[10]
- Drug Discovery: This compound serves as a key intermediate in the creation of active pharmaceutical ingredients (APIs).[10]
- Antibody-Drug Conjugates (ADCs): It is used in the investigation of hydrophilic auristatin derivatives for their application in ADCs, a targeted cancer therapy approach.[2][3][4][7]

The Boc protecting group is crucial in these applications as it can be easily removed under acidic conditions, allowing for further chemical modifications at the primary amine position.[11] This selective deprotection is a key strategy in the synthesis of complex drug molecules.



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Caption: Logical flow of using **tert-Butyl 2-(methylamino)ethylcarbamate** in drug synthesis.

Physicochemical and Safety Data

Property	Value
Appearance	White to very pale yellow powder or lump ^{[2][7]}
Boiling Point	84-86 °C at 46.5 Pa ^[12]
SMILES	CNCCNC(=O)OC(C)(C)C ^[6]
InChI Key	GWGBMHXVRSFRT-UHFFFAOYSA-N ^{[1][6]}

Safety Information:

- Hazard Classifications: Acute Toxicity (Oral), Category 3[6]
- Signal Word: Danger[6]
- Hazard Statements: H301 (Toxic if swallowed)[6]
- Precautionary Statements: P264, P270, P301 + P310, P405, P501[6]

It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

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